molecular formula C14H11N3O2S B7708119 (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one

(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one

Cat. No.: B7708119
M. Wt: 285.32 g/mol
InChI Key: PQSJTUHBULAUQI-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, commonly known as HM-3, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of iminothiazolidinones and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of HM-3 is not fully understood, but it has been proposed that HM-3 exerts its biological activities by inhibiting various signaling pathways. HM-3 has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. Additionally, HM-3 has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
HM-3 has been found to exhibit various biochemical and physiological effects. HM-3 has been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, HM-3 has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. HM-3 has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of HM-3 is its potential therapeutic applications in various diseases, such as cancer and inflammation. Additionally, HM-3 has been found to have low toxicity and high stability, making it a suitable candidate for further development. However, one of the limitations of HM-3 is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of HM-3. One of the future directions is to investigate the potential therapeutic applications of HM-3 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of HM-3 and its effects on various signaling pathways. Furthermore, the development of novel formulations of HM-3 with improved solubility and bioavailability may enhance its therapeutic potential.

Synthesis Methods

The synthesis of HM-3 involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate and sodium hydroxide to yield the final product, HM-3. This synthesis method has been reported to have a high yield and purity of the product.

Scientific Research Applications

HM-3 has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and antitumor properties. Due to its potential therapeutic applications, HM-3 has been extensively studied in scientific research. HM-3 has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of inflammatory cytokines. Additionally, HM-3 has been found to protect against oxidative stress-induced damage in various cell types.

Properties

IUPAC Name

(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-7-2-3-8-5-9(12(18)16-10(8)4-7)6-11-13(19)17-14(15)20-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSJTUHBULAUQI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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